N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-indol-1-ylethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c23-18(14-5-6-15-16(11-14)21-12-20-15)19-8-10-22-9-7-13-3-1-2-4-17(13)22/h1-4,7,9,12,14H,5-6,8,10-11H2,(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQDTRSMCJRLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCCN3C=CC4=CC=CC=C43)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exert their biological activities. This interaction often involves the indole nucleus, which is a key component of the compound, binding to the target receptors.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound likely interacts with multiple biochemical pathways. These interactions can lead to various downstream effects, depending on the specific pathway and target involved.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the effects of this compound’s action would be diverse and depend on the specific target and pathway involved.
Biochemical Analysis
Biochemical Properties
They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on its antimicrobial properties, anti-inflammatory effects, and potential mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₈N₂O
- Molecular Weight : 178.27 g/mol
- CAS Number : 1249427-48-2
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole and benzo[d]imidazole derivatives. The compound has shown significant activity against various pathogens.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of synthesized benzo[d]imidazole derivatives against Staphylococcus aureus and Mycobacterium smegmatis. Compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL against C. albicans and S. aureus .
- Biofilm Inhibition : The same derivatives demonstrated excellent antibiofilm activity, significantly inhibiting biofilm formation and killing cells in mature biofilms . This suggests a potential application in treating chronic infections where biofilms are a concern.
Anti-inflammatory Activity
The compound's structural features may also confer anti-inflammatory properties. Research into related compounds has shown that certain benzo[d]imidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
Research Findings
A review indicated that derivatives with similar structures exhibited IC50 values for COX-2 inhibition comparable to standard anti-inflammatory drugs . This suggests that this compound could potentially be developed as an anti-inflammatory agent.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.
Molecular Docking Studies
Molecular docking analyses have identified potential targets for indole and benzo[d]imidazole derivatives:
- (p)ppGpp synthetases/hydrolases
- FtsZ proteins
- Pyruvate kinases
These targets are implicated in bacterial growth and survival pathways, indicating that the compound may disrupt essential bacterial functions .
Summary of Biological Activities
Comparison with Similar Compounds
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Predicted using analogous structures from (C16H16F3N3O2, logP ~3.1).
Enzymatic Inhibition
Computational Insights
- HADDOCK Analysis () : Analog 14d binds to GDP-bound K-Ras4B via π-π stacking (indole-benzimidazole) and hydrogen bonds (carboxamide-backbone). The target compound’s tetrahydro core may reduce π-stacking but improve conformational flexibility .
Q & A
Q. What are the recommended synthetic pathways for N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For benzoimidazole cores, cyclization of substituted benzene-1,2-diamines with carboxylic acid derivatives (e.g., formic acid) under reflux is common. The indole-ethylamine moiety can be introduced via nucleophilic substitution or amide coupling. Key optimization factors include:
- Catalyst selection : Use of acidic (e.g., acetic acid) or basic catalysts to control reaction rates and byproduct formation .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility, while ethanol/water mixtures improve crystallinity .
- Temperature : Reflux conditions (80–120°C) for 3–8 hours balance yield and purity .
Table 1 : Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Benzoimidazole cyclization | Formic acid, 100°C, 6h | 72 | 95 | |
| Indole-ethyl coupling | DMF, K₂CO₃, 80°C, 4h | 65 | 90 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : C18 column, methanol/water gradient (UV detection at 254 nm) to assess purity (>95%) .
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., indole NH at δ 10–12 ppm, benzoimidazole protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 349.18) .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystallization and stability of this compound?
- Methodological Answer : Hydrogen bonding governs molecular packing. The benzoimidazole NH and carbonyl groups act as donors/acceptors. Use graph set analysis (as per Etter’s rules) to classify motifs:
- Dimeric motifs : R₂²(8) patterns via N–H···O bonds stabilize monoclinic crystals .
- Chain motifs : C(4) chains from N–H···N interactions enhance thermal stability .
Table 2 : Hydrogen-Bonding Parameters
| Donor | Acceptor | Distance (Å) | Angle (°) | Motif |
|---|---|---|---|---|
| N–H (Benzoimidazole) | O=C (Carboxamide) | 2.89 | 158 | R₂²(8) |
| N–H (Indole) | N (Imidazole) | 3.12 | 145 | C(4) |
Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?
- Methodological Answer : Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity using CLSI guidelines) .
- Solubility effects : Use DMSO stock solutions (<1% v/v) to avoid precipitation in cell-based assays .
- Structural analogs : Compare substituent effects (e.g., replacing 4-methyl with 4-nitro groups alters electron density and binding affinity) .
Case Study : Analog 9c () showed 4x higher antimicrobial activity than 9a due to fluorophenyl-thiazole substitution enhancing hydrophobic interactions .
Q. What computational strategies predict the compound’s binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 1T3G for kinase targets). The indole and benzoimidazole moieties often occupy hydrophobic pockets, while the carboxamide forms H-bonds .
- MD Simulations : GROMACS with CHARMM36 force field to assess stability of ligand-protein complexes (RMSD <2 Å over 50 ns) .
Key Finding : Docking of analog 9c () into CYP450 showed π-π stacking with Phe residue, explaining its metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
